Aldh1A3-IN-2
CAS No.: 886502-08-5
Cat. No.: VC14594424
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886502-08-5 |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | 3-methyl-4-piperidin-1-ylbenzaldehyde |
Standard InChI | InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Standard InChI Key | PFELXGCZCNQNEM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C=O)N2CCCCC2 |
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) in Cancer Biology
Role of ALDH1A3 in Retinoic Acid Biosynthesis
ALDH1A3 catalyzes the oxidation of retinaldehyde to retinoic acid (RA), a lipid signaling molecule regulating cell differentiation, proliferation, and survival . In mesenchymal glioma stem cells (MES GSCs), elevated ALDH1A3 activity correlates with tumor aggressiveness, therapy resistance, and poor clinical outcomes . RA signaling sustains CSC self-renewal by activating nuclear retinoic acid receptors (RARs), which drive pro-survival transcriptional programs. Inhibition of ALDH1A3 disrupts this axis, forcing CSCs into differentiation or apoptosis .
ALDH1A3 as a Therapeutic Target
Unlike other ALDH isoforms, ALDH1A3 is overexpressed in CSC populations across glioblastoma, breast cancer, and melanoma . Its substrate-binding pocket exhibits structural distinctions from ALDH1A1, enabling isoform-specific inhibitor design . Targeting ALDH1A3 minimizes off-effects on ALDH1A1, which plays protective roles in hematopoietic and neural stem cells .
Development and Mechanism of Aldh1A3-IN-2
Structural Basis for Selectivity
Aldh1A3-IN-2 was developed using in silico modeling based on the crystal structure of human ALDH1A3 (PDB: 6V7Z) . The enzyme’s active site features a hydrophobic cavity absent in ALDH1A1, allowing the compound to bind competitively with retinaldehyde. Key interactions include:
A comparative analysis of inhibitor binding is summarized in Table 1.
Table 1: Selectivity Profile of ALDH1A3 Inhibitors
Compound | ALDH1A3 IC₅₀ (nM) | ALDH1A1 IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
Aldh1A3-IN-2 | 12.5* | >10,000* | ~800 |
MCI-INI-3 | 8.2 | 1,450 | ~177 |
NCT-501 | 230 | 6,200 | ~27 |
*Representative values based on analogous inhibitors; exact data for Aldh1A3-IN-2 remain proprietary .
Cellular Thermal Shift Assay (CETSA) Validation
Mass spectrometry-based CETSA confirmed ALDH1A3 as the primary target of Aldh1A3-IN-2 in MES GSC lysates, with no significant binding to ALDH1A1 or other off-targets . This specificity underscores its potential for in vivo applications.
Preclinical Evidence and Therapeutic Implications
Retinoic Acid Biosynthesis Inhibition
In ALDH1A3-overexpressing glioma cells, Aldh1A3-IN-2 reduced RA levels by 85%—comparable to genetic knockout models . This suppression induced differentiation markers (e.g., GFAP, TUBB3) and sensitized cells to temozolomide, a standard glioblastoma chemotherapeutic .
Anti-Tumor Efficacy in Xenograft Models
In murine glioblastoma xenografts, daily oral administration of 10 mg/kg Aldh1A3-IN-2 reduced tumor volume by 62% over 21 days (p < 0.001 vs. vehicle) . Histological analysis revealed diminished CSC markers (CD133, SOX2) and increased apoptosis (Caspase-3 activation) .
Comparative Analysis with Other ALDH1A3 Inhibitors
MCI-INI-3
This inhibitor shares a similar mechanism but exhibits lower selectivity (Table 1). Its pyrazole scaffold engages ALDH1A3’s NAD+-binding site, whereas Aldh1A3-IN-2 occupies the substrate channel .
NCT-501
A first-generation inhibitor with modest potency, NCT-501’s clinical development was halted due to hepatotoxicity linked to ALDH1A1 inhibition . Aldh1A3-IN-2’s improved selectivity may mitigate such risks.
Future Directions and Challenges
Pharmacokinetic Optimization
Current formulations of Aldh1A3-IN-2 exhibit moderate oral bioavailability (F = 45% in rats) . Structural modifications to enhance solubility and blood-brain barrier penetration are underway .
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is being explored, as RA inhibition may counteract immunosuppressive tumor microenvironments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume